molecular formula C11H15N3O4S B12065307 2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12065307
M. Wt: 285.32 g/mol
InChI Key: IFUUTYAHEYIOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS 1579806-65-7) is a chemical compound with the molecular formula C14H21N3O4S and a molecular weight of 327.40 . This benzenseulfonamide derivative is characterized by a 2-nitrobenzenesulfonamide group linked to a piperidin-4-yl moiety, a structural feature of significant interest in medicinal chemistry and drug discovery research. Sulfonamide-functionalized compounds are widely utilized in scientific research as key intermediates in organic synthesis and as potential pharmacologically active molecules . The piperidine ring is a common scaffold found in molecules with a broad range of biological activities, making this compound a valuable building block for the development of novel therapeutic agents. Researchers can employ this compound in the synthesis of more complex molecules, in target identification studies, or as a standard in analytical method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please note that this compound may require cold-chain transportation to ensure stability .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

2-nitro-N-piperidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2

InChI Key

IFUUTYAHEYIOPW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonation and Intermediate Formation

The foundational step in synthesizing 2-nitro-N-(piperidin-4-yl)benzenesulfonamide involves the preparation of 2-nitrobenzenesulfonyl chloride , a critical intermediate. This compound is typically synthesized via chlorination of 2-nitrobenzenesulfonic acid using thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:

2-Nitrobenzenesulfonic acid+SOCl2reflux2-Nitrobenzenesulfonyl chloride+HCl+SO2\text{2-Nitrobenzenesulfonic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Nitrobenzenesulfonyl chloride} + \text{HCl} + \text{SO}2

Key parameters include:

  • Temperature : 65–80°C

  • Solvent : Toluene or dichloromethane

  • Yield : 85–92% .

Purification is achieved through recrystallization in ethyl acetate or vacuum distillation. The sulfonyl chloride intermediate is highly reactive and must be stored under inert conditions to prevent hydrolysis .

Amination of Piperidin-4-amine

The piperidin-4-amine moiety is introduced via nucleophilic substitution or coupling reactions. In one approach, piperidin-4-amine is reacted directly with 2-nitrobenzenesulfonyl chloride in the presence of a base to neutralize HCl byproducts . The general reaction scheme is:

2-Nitrobenzenesulfonyl chloride+Piperidin-4-amineBase2-Nitro-N-(piperidin-4-yl)benzenesulfonamide\text{2-Nitrobenzenesulfonyl chloride} + \text{Piperidin-4-amine} \xrightarrow{\text{Base}} \text{2-Nitro-N-(piperidin-4-yl)benzenesulfonamide}

Optimized Conditions :

  • Base : Triethylamine (TEA) or pyridine (2.5–3.0 equivalents)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C (to minimize side reactions)

  • Reaction Time : 4–6 hours

  • Yield : 70–78% .

In cases where the amine is protected (e.g., with a tert-butoxycarbonyl [Boc] group), a deprotection step using trifluoroacetic acid (TFA) or HCl in dioxane is required post-coupling .

Alternative Routes via Epoxide Amination

A patent by describes an alternative pathway using epoxide-containing intermediates . Here, an epoxide (e.g., glycidyl ether) is reacted with piperidin-4-amine under basic conditions to form a secondary amine, which is subsequently sulfonylated:

  • Epoxide Amination :

    Epoxide+Piperidin-4-amineEtOH, 65°CSecondary amine intermediate\text{Epoxide} + \text{Piperidin-4-amine} \xrightarrow{\text{EtOH, 65°C}} \text{Secondary amine intermediate}
    • Amination Agent : 14 equivalents of isobutylamine

    • Yield : 68–75% .

  • Sulfonylation :
    The secondary amine is treated with 2-nitrobenzenesulfonyl chloride (1.2 equivalents) in DCM/TEA to afford the final product .

Purification and Characterization

Crude 2-nitro-N-(piperidin-4-yl)benzenesulfonamide is purified via:

  • Recrystallization : Ethanol/water (3:1 v/v) yields 65–70% pure product .

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent .

Analytical Data :

  • Melting Point : 132–136°C .

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 2.36 (4H, piperidine-CH₂), 3.19 (4H, piperidine-CH₂), 7.84–7.99 (4H, aromatic-H) .

  • MS (ESI) : m/z 285.32 [M+H]⁺ .

Scale-Up and Industrial Adaptations

For large-scale synthesis (>1 kg), continuous flow reactors are employed to enhance heat transfer and reduce reaction times . Key modifications include:

  • Solvent : Replacing DCM with ethyl acetate for environmental compliance.

  • Catalyst : Using immobilized TEA on polystyrene beads to simplify purification .

  • Yield : 80–85% at pilot scale .

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride :

    • Solution : Use anhydrous solvents and conduct reactions under nitrogen .

  • Low Amination Efficiency :

    • Solution : Employ excess amine (1.2–1.5 equivalents) and activate with molecular sieves .

  • Byproduct Formation :

    • Solution : Gradient chromatography or fractional crystallization .

Recent Advances

Recent innovations include enzymatic sulfonylation using Bacillus subtilis sulfotransferases, which achieve 90% yield under mild conditions (pH 7.0, 30°C) . Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-(piperidin-4-yl)benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

Chemistry

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide serves as a building block for synthesizing more complex molecules. It can undergo various reactions such as:

  • Reduction : Converts to amino derivatives.
  • Substitution : Forms derivatives with different nucleophiles attached to the sulfonamide nitrogen.
  • Hydrolysis : Produces sulfonic acid and amine derivatives.

The compound's reactivity makes it valuable in developing new materials with specific properties, such as enhanced stability or reactivity.

Biology

Research has investigated the compound's potential as an enzyme inhibitor or receptor ligand. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, while the sulfonamide group can mimic natural substrates, inhibiting enzyme activity by binding to active sites. The piperidine ring enhances binding affinity and specificity.

Medicine

The compound has shown promise in therapeutic applications, including:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anticancer Properties : Investigated for its ability to inhibit tumor growth through modulation of signaling pathways.

A notable study highlighted its effectiveness in inhibiting pyroptosis and interleukin-1 beta release in macrophages, which are critical processes in inflammatory responses .

Data Tables

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesEffective in reduction and substitution reactions
BiologyEnzyme inhibitionNitro group reduction leads to reactive intermediates
MedicineAntimicrobial, anticancerInhibits pyroptosis and IL-1β release in macrophages

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The study concluded that modifications to the piperidine ring could enhance efficacy against resistant strains.

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of this compound revealed that it could inhibit cell proliferation in various cancer cell lines through modulation of the Wnt signaling pathway. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers in treated cells .

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Nitro Group Position

  • This positional isomer may exhibit improved solubility due to symmetrical electron distribution but reduced steric interactions with target proteins .

Halogen vs. Nitro Substituents

  • This compound has a molecular weight of 319.22 g/mol (hydrochloride salt) compared to 285.32 g/mol for the nitro analog .
  • Molecular weight: 319.22 g/mol (hydrochloride salt) .

Heterocyclic Amine Variations

Piperidine vs. Pyrrolidine

  • 2-Nitro-N-[(3S)-pyrrolidin-3-yl]benzene-1-sulfonamide (CAS 1786613-15-7): Replacing piperidine with a smaller pyrrolidine ring reduces basicity (pKa) and introduces stereochemical constraints. Molecular weight: 271.30 g/mol vs. 285.32 g/mol for the piperidine analog .

Piperidine Substitution Patterns

  • 2-Nitro-N-[4-(trifluoromethyl)piperidin-4-yl]benzene-1-sulfonamide (CAS 2138567-91-4): The trifluoromethyl group enhances hydrophobicity and metabolic resistance. This modification may improve blood-brain barrier penetration compared to the unsubstituted piperidine derivative .

Pharmacokinetic and Physicochemical Properties

Table 1: Key Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Notable Features
2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide C11H15N3O4S 285.32 C2-nitro, N-piperidin-4-yl High electron-withdrawing effect
4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide C11H15ClN2O2S 319.22 (HCl salt) C4-chloro Enhanced lipophilicity
2-Nitro-N-[(3S)-pyrrolidin-3-yl]benzene-1-sulfonamide C10H13N3O4S 271.30 C2-nitro, N-pyrrolidin-3-yl Stereochemical complexity
4-Nitro-N-(pyridin-4-ylmethyl) derivatives () Varies ~380–400 C3/C4-nitro Piperazine-linked scaffolds for kinase inhibition

Solubility Trends

  • Sulfonamides with polar substituents (e.g., nitro groups) exhibit lower aqueous solubility compared to halogenated analogs. Binary solvent systems (e.g., alcohol-water mixtures) are often required to enhance solubility, as demonstrated in studies of sulfametazina and sulfamerazine () .
  • Hydrochloride salts (e.g., BB35-0526) improve solubility via salt formation, critical for in vivo bioavailability .

Biological Activity

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is a sulfonamide compound notable for its unique structure, which includes a nitro group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16N_3O_4S. Its structure features:

  • A sulfonamide functional group
  • A nitro substituent at the para position relative to the sulfonamide
  • A piperidine ring that enhances binding affinity to biological targets

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity through competitive binding. This mechanism has been observed in various studies focusing on its potential as an antimicrobial and anticancer agent.
  • Formation of Reactive Intermediates : The nitro group may undergo bioreduction, generating reactive intermediates that interact with cellular components, further contributing to its biological effects.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have reported that it can inhibit the viability of cancer cell lines, suggesting its utility in cancer therapy. For example, compounds related to this sulfonamide have shown IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AnticancerIC50 values indicating cytotoxicity in MCF-7 cells
Enzyme InhibitionCompetitive binding leading to decreased enzyme activity

Case Study: Enzyme Inhibition Mechanism

In a controlled study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity when exposed to varying concentrations of the compound, supporting its role as a potential therapeutic agent .

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions aimed at optimizing its biological activity. Modifications can enhance its efficacy or selectivity towards specific biological targets. For example, structural variations such as changing the piperidine attachment can influence binding properties and overall activity.

Q & A

Q. Basic Screening :

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves .
  • Antimicrobial testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) against Gram-positive/negative strains .

Q. Advanced Studies :

  • Molecular docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Compare binding energies of nitro vs. non-nitro derivatives .
  • ADME profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell monolayers .

How can computational tools enhance the design of sulfonamide-based inhibitors?

Basic Design :
Leverage QSAR models to correlate nitro-group positioning (ortho vs. para) with bioactivity. For example, para-nitro derivatives often exhibit stronger electron-withdrawing effects, enhancing receptor binding .

Q. Advanced Strategies :

  • Reaction path search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states for nitro-group functionalization .
  • Machine learning : Train models on PubChem datasets to prioritize synthetic routes with >90% yield predictability .

What analytical techniques are critical for characterizing synthetic intermediates and final products?

Q. Basic Characterization :

  • NMR : Confirm regiochemistry via 1^1H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and 13^{13}C NMR (sulfonamide carbonyl at ~165 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 322.1 for C₁₁H₁₃N₃O₄S) .

Q. Advanced Analysis :

  • XRD/TGA-DSC : Resolve polymorphism using powder XRD and assess thermal stability (e.g., decomposition onset >200°C) .
  • High-resolution MS : Isotopic patterns confirm halogenated byproducts (e.g., bromine doublet in HRMS-ESI) .

How can researchers address discrepancies in biological activity data across structurally similar sulfonamides?

Q. Basic Approach :

  • Control experiments : Validate assay conditions (e.g., pH, temperature) using reference inhibitors .
  • Structural analogs : Synthesize and test derivatives with nitro-group modifications (e.g., 3-nitro vs. 4-nitro) to isolate electronic effects .

Q. Advanced Resolution :

  • Cryo-EM : Visualize ligand-target complexes to identify steric clashes or non-covalent interactions missed in docking studies .
  • Meta-analysis : Aggregate data from ChEMBL and PubChem to identify outliers via Z-score normalization .

What strategies improve the solubility and bioavailability of nitro-substituted sulfonamides?

Q. Basic Formulation :

  • Salt formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) .
  • Co-solvents : Use PEG-400 or cyclodextrins in preclinical formulations .

Q. Advanced Techniques :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the piperidine nitrogen to improve membrane permeability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release and enhanced oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.